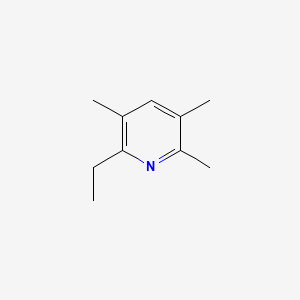

2-Ethyl-3,5,6-trimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-3,5,6-trimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.237. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Ethyl-3,5,6-trimethylpyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of proton pump inhibitors such as omeprazole and tenatoprazole, which are used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . The synthesis typically involves a multi-step process where 2-ethyl-3,5-lutidine is reacted with various reagents to yield the desired pyridine derivatives.

Case Study: Omeprazole Production

Research indicates that the synthesis of omeprazole from this compound involves several catalytic steps that enhance yield and selectivity. For instance, a method utilizing cobalt-aluminum catalysts has been shown to produce high yields of the desired product while minimizing by-products .

Agrochemical Applications

Pesticide Formulation

The compound is also significant in the agrochemical sector, particularly in the formulation of pesticides. Its derivatives are studied for their efficacy against various pests and diseases affecting crops. The structural characteristics of this compound contribute to its bioactivity .

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| 2-Ethyl-3-methylpyridine | Fungal pathogens | 78 | |

| 3-Methyl-2-ethylpyridine | Weeds | 90 |

Biochemical Research

Role in Biochemical Pathways

Recent studies have identified this compound as a compound that interacts with various biological systems. It has been observed to influence the activity of certain enzymes and receptors involved in metabolic pathways .

Case Study: Alarm Pheromone Mediator

In a study examining the role of odorant binding proteins in ants, this compound was found to mediate responses to alarm pheromones. This highlights its potential role in chemical communication among insects .

Synthesis Techniques

The preparation methods for this compound have evolved significantly. Various catalytic processes have been developed to enhance yield and minimize environmental impact.

Table: Synthesis Methods Overview

| Method Description | Yield (%) | Catalyst Used |

|---|---|---|

| Reaction with propionic aldehyde | 60 | Zn-Cr-Al |

| Gas-phase reaction with ammonia | 70 | Silica-alumina |

| Hydrogenation of dichloro derivatives | >99 | Pd/C |

Propriétés

Numéro CAS |

110802-65-8 |

|---|---|

Formule moléculaire |

C10H15N |

Poids moléculaire |

149.237 |

Nom IUPAC |

2-ethyl-3,5,6-trimethylpyridine |

InChI |

InChI=1S/C10H15N/c1-5-10-8(3)6-7(2)9(4)11-10/h6H,5H2,1-4H3 |

Clé InChI |

UVFMMRMXJHCISQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C(=N1)C)C)C |

Synonymes |

Pyridine, 2-ethyl-3,5,6-trimethyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.